Phenethyl benzoate (CAS 94-47-3) is a high-molecular-weight aromatic ester utilized extensively as a specialty solvent, emollient, and heavy fixative in industrial and cosmetic formulations. Characterized by an exceptionally high boiling point (333 °C) and ultra-low volatility, this compound excels in stabilizing complex organic molecules, including volatile fragrance components and solid UV filters. Its high lipophilicity (LogP 4.21) and unique polar ester structure make it a critical procurement choice for advanced material applications requiring robust thermal stability, superior solvency, and persistent oil-phase retention [1].
Procurement substitution of phenethyl benzoate with common analogs like benzyl benzoate, phenethyl acetate, or C12-15 alkyl benzoates often compromises end-product performance. While phenethyl acetate shares the phenethyl core, its significantly higher volatility (vapor pressure 0.056 mmHg) eliminates its utility as a heavy fixative or high-temperature plasticizer. Conversely, while benzyl benzoate is a common solvent, it exhibits over 7 times higher volatility and lower lipophilicity, reducing its efficacy in long-lasting formulations. Furthermore, standard cosmetic solvents like C12-15 alkyl benzoates lack the specific polar aromatic structure required to maximize the solubility of crystalline UV filters such as avobenzone, making phenethyl benzoate non-interchangeable for high-SPF sun care and premium fixative applications [1].
Phenethyl benzoate demonstrates an exceptionally low vapor pressure compared to its structural analogs, making it a superior heavy fixative. At 25 °C, its vapor pressure is 0.000034 mmHg, which is substantially lower than that of benzyl benzoate and orders of magnitude lower than phenethyl acetate [1].
| Evidence Dimension | Vapor Pressure |
| Target Compound Data | 0.000034 mmHg |
| Comparator Or Baseline | Benzyl benzoate (0.000250 mmHg) and Phenethyl acetate (0.056 mmHg) |
| Quantified Difference | ~7.3x lower volatility than benzyl benzoate; ~1647x lower than phenethyl acetate |
| Conditions | Measured at 25 °C |
The ultra-low vapor pressure ensures superior retention of volatile compounds, acting as a highly effective heavy fixative in fragrances and long-lasting cosmetics.
In sun care formulations, the ability to dissolve solid organic UV filters is critical for efficacy. Phenethyl benzoate (commercially recognized in this context as X-Tend 226) exhibits a significantly higher solubilizing capacity for avobenzone compared to industry-standard C12-15 alkyl benzoates [1].
| Evidence Dimension | Avobenzone Solubility (w/w %) |
| Target Compound Data | ~22% w/w |
| Comparator Or Baseline | C12-15 Alkyl Benzoate (~13% w/w) |
| Quantified Difference | ~1.7x higher solubility for Avobenzone |
| Conditions | Measured at 25 °C in comparative solubility screening |
Enables formulators to achieve higher concentrations of organic UV filters without crystallization, directly boosting SPF and critical wavelength in sunscreens.
For industrial applications requiring heat processing, such as plastics or hot-pour cosmetics, thermal stability is a primary selection criterion. Phenethyl benzoate offers a higher boiling point than both benzyl benzoate and phenethyl acetate, minimizing evaporative loss .
| Evidence Dimension | Boiling Point |
| Target Compound Data | 333 °C |
| Comparator Or Baseline | Benzyl benzoate (323 °C) and Phenethyl acetate (238 °C) |
| Quantified Difference | 10 °C higher than benzyl benzoate; 95 °C higher than phenethyl acetate |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Prevents evaporative mass loss during high-temperature manufacturing processes, ensuring consistent performance when used as a plasticizer or in hot-melt formulations.
The hydrophobicity of an ester dictates its partitioning behavior in emulsions. Phenethyl benzoate possesses a higher LogP than its shorter-chain analog benzyl benzoate and the acetate derivative, indicating superior affinity for the oil phase [1].
| Evidence Dimension | LogP (Octanol/Water Partition Coefficient) |
| Target Compound Data | 4.21 |
| Comparator Or Baseline | Benzyl benzoate (3.97) and Phenethyl acetate (2.30) |
| Quantified Difference | Higher lipophilicity (+0.24 over benzyl benzoate; +1.91 over phenethyl acetate) |
| Conditions | Standard LogP estimation/measurement |
Drives superior partitioning into the lipid phase of emulsions, enhancing the water resistance and phase stability of advanced cosmetic and industrial fluids.
Due to its ~1.7x higher solubilizing capacity for solid UV filters like avobenzone compared to C12-15 alkyl benzoates, phenethyl benzoate is the optimal solvent for broad-spectrum, high-SPF sunscreens. It prevents filter crystallization and boosts the critical wavelength of the final product [1].
Leveraging its ultra-low vapor pressure (0.000034 mmHg), phenethyl benzoate acts as a premium heavy fixative in perfumery. It effectively anchors highly volatile top notes, extending the persistence and diffusion of floral and oriental fragrance profiles far better than phenethyl acetate [2].
With a boiling point of 333 °C, phenethyl benzoate provides excellent thermal stability. It is utilized as a low-volatility plasticizer in resins and plastics where high-temperature processing would cause lighter esters, such as benzyl benzoate, to evaporate or degrade [1].
Its high lipophilicity (LogP 4.21) ensures that phenethyl benzoate partitions strongly into the oil phase of cosmetic emulsions. This makes it a preferred emollient for water-resistant lotions and creams, enhancing skin feel while maintaining formulation stability[2].
Environmental Hazard